![molecular formula C13H22Cl2N2O2 B1429707 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride CAS No. 1423794-98-2](/img/structure/B1429707.png)
2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride
Overview
Description
“2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride” is a chemical compound with the CAS Number: 1423794-98-2 . It has a molecular weight of 309.24 . The IUPAC name for this compound is 2-[4-(2-methoxyphenyl)-1-piperazinyl]ethanol dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2O2.2ClH/c1-17-13-5-3-2-4-12(13)15-8-6-14(7-9-15)10-11-16;;/h2-5,16H,6-11H2,1H3;2*1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . It has a melting point of 193°C . It should be stored under inert gas and is hygroscopic .Scientific Research Applications
Alpha1-Adrenergic Receptor Antagonism
This compound has shown potential as a ligand for alpha1-adrenergic receptors (α1-AR), which are G-protein-coupled receptors (GPCRs) involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The therapeutic potential of this compound extends to treating disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Neurological Conditions Treatment
Due to its affinity for α1-AR, 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride could be significant in treating various neurological conditions. The α1-ARs have been associated with neurodegenerative and psychiatric conditions, making them a target for new central nervous system (CNS) drug discovery .
Comparative In Silico and In Vitro Studies
The compound has been a subject of comparative analysis in both in silico docking and molecular dynamics simulations, as well as in vitro studies. This dual approach allows for a more comprehensive understanding of the compound’s pharmacokinetics and its interaction with biological targets .
Pharmacokinetic Profiling
In silico absorption, distribution, metabolism, and excretion (ADME) calculations have identified promising lead compounds within the class of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl derivatives. These studies are crucial for advancing the compound to further investigation as potential α1-AR antagonists .
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have been performed to understand the distribution of electrostatic potential and the binding dynamics of the compound when interacting with α1-ARs. This helps in predicting the behavior of the compound in a biological system .
Drug Discovery and Development
The compound’s interaction with α1-ARs and its therapeutic potential make it a valuable candidate for drug discovery and development. Its role in treating a variety of conditions opens up avenues for creating new medications .
Aza-Michael Addition Reaction
In synthetic chemistry, this compound can be used to functionalize pyrazolylvinyl ketones via the Aza-Michael addition reaction. This reaction is valuable for creating complex molecules with potential pharmacological activities .
Tröger’s Base Derivatives Synthesis
Another application in synthetic chemistry is the preparation of cyclic amine-substituted Tröger’s base derivatives. These derivatives have a range of applications, including as building blocks for more complex chemical entities .
Mechanism of Action
Target of Action
The primary target of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes: α1A-, α1B-, and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the α1-AR, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Biochemical Pathways
The interaction of the compound with the α1-AR affects the adrenergic signaling pathway . This pathway is associated with numerous neurodegenerative and psychiatric conditions . The endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine, are also targets for α1-ARs .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The result of the compound’s action is primarily observed at the molecular and cellular level. The interaction with the α1-AR leads to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic effects in the treatment of various disorders .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Compounds with similar structures have been subjects of comparative analysis for their potential as alpha1-adrenergic receptor antagonists . This suggests that “2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride” and similar compounds could be of interest in future pharmaceutical research, particularly in the development of treatments for neurological conditions .
properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.2ClH/c1-17-13-5-3-2-4-12(13)15-8-6-14(7-9-15)10-11-16;;/h2-5,16H,6-11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWONCLGFKLZVPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.